molecular formula C17H17F3N2O3 B2735047 N-(oxan-4-yl)-5-phenyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide CAS No. 1396624-67-1

N-(oxan-4-yl)-5-phenyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide

Cat. No.: B2735047
CAS No.: 1396624-67-1
M. Wt: 354.329
InChI Key: JHLZKARONWUXLA-UHFFFAOYSA-N
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Description

N-(oxan-4-yl)-5-phenyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-yl)-5-phenyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of Tetrahydro-2H-pyran-4-yl Group: This can be achieved through a nucleophilic substitution reaction.

    Incorporation of 2,2,2-Trifluoroethyl Group: This step can be performed using a trifluoroethylating agent under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the isoxazole ring.

    Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a phenol derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, isoxazole derivatives are known for their antimicrobial, antifungal, and anti-inflammatory properties. This compound could be investigated for similar activities.

Medicine

In medicine, the compound might be explored for its potential as a drug candidate. Isoxazole derivatives have been studied for their anticancer, antiviral, and neuroprotective effects.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)-5-phenyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide would depend on its specific biological target. Generally, isoxazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The trifluoroethyl group might enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Similar Compounds

    5-phenylisoxazole-3-carboxamide: Lacks the tetrahydro-2H-pyran-4-yl and trifluoroethyl groups.

    N-(tetrahydro-2H-pyran-4-yl)isoxazole-3-carboxamide: Lacks the phenyl and trifluoroethyl groups.

    N-(2,2,2-trifluoroethyl)isoxazole-3-carboxamide: Lacks the phenyl and tetrahydro-2H-pyran-4-yl groups.

Uniqueness

The presence of the trifluoroethyl group in N-(oxan-4-yl)-5-phenyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide makes it unique compared to other isoxazole derivatives. This group can significantly influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Properties

IUPAC Name

N-(oxan-4-yl)-5-phenyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O3/c18-17(19,20)11-22(13-6-8-24-9-7-13)16(23)14-10-15(25-21-14)12-4-2-1-3-5-12/h1-5,10,13H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLZKARONWUXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC(F)(F)F)C(=O)C2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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